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molecular formula C4H6O2 B562083 2-Butyne-1,4-diol-(1,1,4,4)-d4 CAS No. 688790-78-5

2-Butyne-1,4-diol-(1,1,4,4)-d4

Cat. No. B562083
M. Wt: 90.114
InChI Key: DLDJFQGPPSQZKI-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588827

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5]>O1CCCC1>[CH:1]#[CH:2].[CH2:4]=[O:5].[CH2:1]([OH:6])[C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5]>O1CCCC1>[CH:1]#[CH:2].[CH2:4]=[O:5].[CH2:1]([OH:6])[C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5]>O1CCCC1>[CH:1]#[CH:2].[CH2:4]=[O:5].[CH2:1]([OH:6])[C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5]>O1CCCC1>[CH:1]#[CH:2].[CH2:4]=[O:5].[CH2:1]([OH:6])[C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588827

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5]>O1CCCC1>[CH:1]#[CH:2].[CH2:4]=[O:5].[CH2:1]([OH:6])[C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C#C
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(C#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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